Senaetnine
Overview
Description
Synthesis Analysis
Senaetnine synthesis involves complex organic chemistry techniques. It is structurally related to other alkaloids, and its synthesis is akin to the methods used in the formation of other complex organic compounds. The Pictet-Spengler reaction, a fundamental reaction in organic chemistry, is a key method in synthesizing such structures, including tetrahydro-β-carbolines, which are core structures in many alkaloids (Zheng & You, 2020).
Molecular Structure Analysis
Senaetnine's molecular structure is characterized by a dihydropyrrolizinone core. It is closely related to dehydrosenecionine and senecionine, which are other Senecio alkaloids. The intricate molecular structure of senaetnine implies it possesses unique chemical properties (Mattocks & Driver, 1987).
Chemical Reactions and Properties
Senaetnine demonstrates mild alkylating reactivity, which suggests its capability to form bonds with other molecules. This property indicates its potential for moderate tissue injury without needing metabolic activation. It is less reactive than dehydrosenecionine but still significant in its chemical interactions (Mattocks & Driver, 1987).
Physical Properties Analysis
The physical properties of senaetnine, such as solubility and melting point, are not explicitly detailed in the available literature. However, its rapid elimination via the kidneys when administered suggests a certain level of solubility in biological systems (Mattocks & Driver, 1987).
Chemical Properties Analysis
Senaetnine exhibits a range of chemical properties including its alkylating reactivity and potential for tissue irritation. Its structure and behavior in chemical reactions suggest a diverse range of interactions with other organic compounds, as seen in its relation to other complex alkaloids (Mattocks & Driver, 1987).
Scientific Research Applications
Evolving Applications in Applied Research
Senaetnine's applications in scientific research are diverse. One study highlighted the evolution of its implementation in applied research processes between 2014 and 2017, focusing on theory, experimentation, and the social appropriation of knowledge. This research underlines the importance of Senaetnine in enhancing quality standards in professional training, particularly in agroindustrial settings (Mora, García, Ordoñez, & Bonilla, 2018).
Impact on Phytochemistry and Herbal Medicine
Another significant area of research for Senaetnine is in phytochemistry. A study exploring the pyrrolizidine alkaloids (PAs) in Senecio section Jacobaea, to which Senaetnine is related, provided insights into the chemical defense mechanisms of plants against herbivores. This research contributes to a deeper understanding of the role of Senaetnine-like compounds in the evolutionary biology of certain plant species (Pelser et al., 2005).
Ethnopharmacology and Traditional Medicine
Senaetnine's relevance in ethnopharmacology and traditional medicine is also noteworthy. Trends in ethnopharmacology emphasize the increasing interest in natural products like Senaetnine for treating diseases. This research area bridges traditional cures and modern pharmacology, contributing to the development of new drugs (Gilani & Rahman, 2005).
Potential in Age-Related Therapies
In the context of geriatric medicine, Senaetnine-related compounds, specifically senolytic drugs, show potential in targeting senescent cells. These cells accumulate in tissues with aging and chronic diseases. Research in this area suggests that targeting these cells could delay or alleviate age-related diseases and syndromes, indicating a possible application of Senaetnine in this field (Kirkland, Tchkonia, Zhu, Niedernhofer, & Robbins, 2017).
Advances in Cell and Organ Senescence Studies
Research also delves into the methods of assessing cellular senescence, a key process in aging and cancer. This area highlights the biochemical modifications that occur in tissues, potentially linking to Senaetnine's role in studying and addressing these changes (de Jesus & Blasco, 2012).
properties
IUPAC Name |
[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGIQQBAUYBEBF-ZCXFZNNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100988 | |
Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Senaetnine | |
CAS RN |
64191-69-1 | |
Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64191-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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